4-Methyloxazole
Overview
Description
Synthesis Analysis
4-Methyloxazole and its derivatives can be synthesized through various methods. For example, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been utilized as a versatile template for the synthesis of various 2-phenyl-4,5-functionalized oxazoles. This process involves nucleophilic ring-opening of oxazolone with different nucleophiles followed by cyclization under specific conditions (Misra & Ila, 2010).
Molecular Structure Analysis
The structure of 4-Methyloxazole derivatives has been confirmed through various spectroscopic methods. The molecular structure is generally characterized by the presence of a five-membered oxazole ring, which significantly influences its chemical behavior and properties. For instance, the crystal structure, as well as Hirshfeld surface analysis and DFT studies, have been conducted to understand the molecular characteristics of specific 4-Methyloxazole derivatives, shedding light on their 3D-structure and intermolecular interactions (Al-Wahaibi et al., 2019).
Chemical Reactions and Properties
4-Methyloxazole compounds participate in various chemical reactions, contributing to their versatile applications in organic synthesis. They have been used as intermediates in the synthesis of a range of bioactive molecules. For example, the compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole was prepared through a nucleophilic substitution reaction, showcasing its potential in creating pharmacologically relevant structures (Hajib et al., 2019).
Scientific Research Applications
Physiological Research : 4-Methyloxazole is utilized in studying the regulation of terpenoid metabolism, which is related to cell division, cell elongation, and senescence (Grossmann, 1990).
Chemical Research : It's used in the study of reactions of oxazole N-oxides with phenylisocyanate to produce imidazole derivatives (Goto, Honjo, & Yamazaki, 1970).
Synthetic Chemistry : In the synthesis of 2-trimethylsilyloxazole, 4-Methyloxazole reacts with C- and S-electrophiles to yield 2-substituted oxazoles (Dondoni et al., 1984).
Medicinal Chemistry : It serves as a scaffold for developing selective MAGL inhibitors with antiproliferative activity in cancer cells (Granchi et al., 2016).
Natural Product Synthesis : 4-Methyloxazole is used in the total synthesis of siphonazoles A and B, unique natural products with biological activity (Zhang & Ciufolini, 2009).
Drug Abuse Treatment : Derivatives of 4-Methyloxazole are studied for potential use in treating drug abuse as mGluR5 antagonists (Iso & Kozikowski, 2006).
Pharmacology : It is a key building block in the synthesis of theophylline analogues, potentially improving bronchodilator formulations (Ray & Ghosh, 1999).
Anticancer Research : 4-Methyloxazole-based compounds are explored as potential anticancer drugs due to their antitubulin activity (Romagnoli et al., 2017).
Antiviral Research : It shows potential as an anti-influenza virus agent by inhibiting human influenza A virus (Wang et al., 2005).
Corrosion Inhibition : Derivatives of 4-Methyloxazole are used as corrosion inhibitors in different acidic media, with high inhibition efficiencies (Bentiss et al., 2007; Lagrenée et al., 2002).
Antimicrobial Applications : Triazole derivatives, including 4-Methyloxazole, are used as antibacterial and antifungal agents (Gotsulya, 2016).
Safety And Hazards
properties
IUPAC Name |
4-methyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-2-6-3-5-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMREIFKTMLCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022106 | |
Record name | 4-Methyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyloxazole | |
CAS RN |
693-93-6, 66333-88-8 | |
Record name | 4-Methyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyloxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066333888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM39FU40WS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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